molecular formula C19H16O3 B12534560 2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-(4-methylphenyl)- CAS No. 870002-30-5

2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-(4-methylphenyl)-

Cat. No.: B12534560
CAS No.: 870002-30-5
M. Wt: 292.3 g/mol
InChI Key: XMEMDVLKGXVRTM-UHFFFAOYSA-N
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Description

2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-(4-methylphenyl)- is a heterocyclic organic compound It belongs to the class of pyranones, which are known for their diverse chemical properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-(4-methylphenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of Grignard reagents in the presence of a chiral phosphine-copper iodide catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-(4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-(4-methylphenyl)- has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biological assays to investigate its effects on various biological pathways.

    Industry: Used in the synthesis of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-(4-methylphenyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: The presence of both benzoyl and methylphenyl groups in 2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-(4-methylphenyl)- makes it unique compared to other pyranone derivatives

Properties

CAS No.

870002-30-5

Molecular Formula

C19H16O3

Molecular Weight

292.3 g/mol

IUPAC Name

4-benzoyl-5-(4-methylphenyl)-2,3-dihydropyran-6-one

InChI

InChI=1S/C19H16O3/c1-13-7-9-14(10-8-13)17-16(11-12-22-19(17)21)18(20)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3

InChI Key

XMEMDVLKGXVRTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(CCOC2=O)C(=O)C3=CC=CC=C3

Origin of Product

United States

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